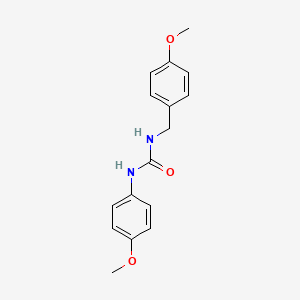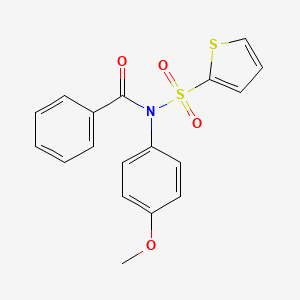![molecular formula C15H23NO2 B5810564 4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)
4-[2-(4-isopropylphenoxy)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-isopropylphenoxy)ethyl]morpholine, also known as IPED, is a chemical compound that has been studied extensively due to its potential applications in scientific research. This molecule belongs to the class of morpholine derivatives and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-isopropylphenoxy)ethyl]morpholine is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin in certain areas of the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that 4-[2-(4-isopropylphenoxy)ethyl]morpholine has a number of biochemical and physiological effects, including an increase in dopamine and serotonin release, an increase in cell survival, and a decrease in oxidative stress. These effects may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(4-isopropylphenoxy)ethyl]morpholine has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and target specific areas of the brain. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-[2-(4-isopropylphenoxy)ethyl]morpholine, including further studies on its mechanism of action, its potential use as a drug delivery system, and its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the safety and toxicity of 4-[2-(4-isopropylphenoxy)ethyl]morpholine.
Métodos De Síntesis
The synthesis of 4-[2-(4-isopropylphenoxy)ethyl]morpholine involves the reaction between 4-isopropylphenol and ethylene oxide, followed by the reaction with morpholine. The final product is obtained after purification and isolation. This synthesis method has been reported in various research papers, and modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
4-[2-(4-isopropylphenoxy)ethyl]morpholine has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-[2-(4-isopropylphenoxy)ethyl]morpholine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In pharmacology, 4-[2-(4-isopropylphenoxy)ethyl]morpholine has been studied for its potential use as a drug delivery system, as it can cross the blood-brain barrier and target specific areas of the brain. In medicinal chemistry, 4-[2-(4-isopropylphenoxy)ethyl]morpholine has been studied for its potential use in the development of new drugs.
Propiedades
IUPAC Name |
4-[2-(4-propan-2-ylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13(2)14-3-5-15(6-4-14)18-12-9-16-7-10-17-11-8-16/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMZTZLKKJPZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Propan-2-ylphenoxy)ethyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)


![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)



![3-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5810549.png)
![N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)


![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)